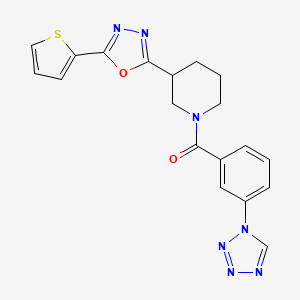

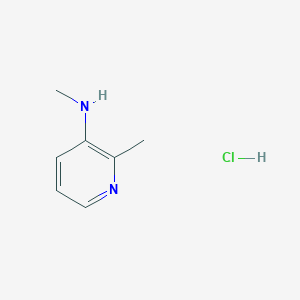

N,2-Dimethylpyridin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,2-Dimethylpyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 1955518-51-0 . It has a molecular weight of 158.63 . The compound is usually stored at room temperature and is available in powder form .

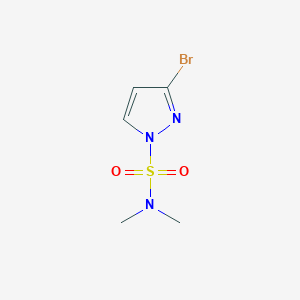

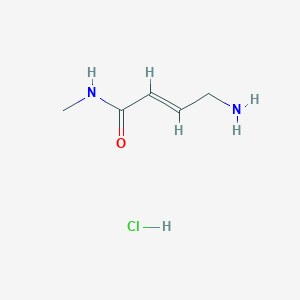

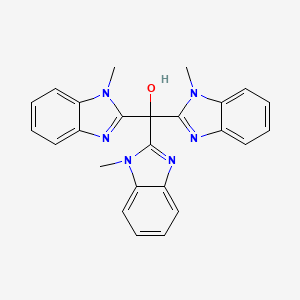

Molecular Structure Analysis

The InChI Code for N,2-Dimethylpyridin-3-amine hydrochloride is 1S/C7H10N2.ClH/c1-6-7(8-2)4-3-5-9-6;/h3-5,8H,1-2H3;1H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Quantitative Analysis in Aerosols

The research conducted by Samy and Hays (2013) involved the quantitative analysis of heterocyclic nitrogen compounds, including dimethylpyrazoles and aminopyridines, in ambient fine aerosols using liquid chromatography–mass spectrometry (LC–MS). This technique was employed to provide detailed information about the chemical formula and structure of nitrogen compounds in the aerosols collected from a forest atmosphere, demonstrating a notable application of such compounds in environmental analysis and atmospheric chemistry (Samy & Hays, 2013).

Reactions and Chemical Properties

Reactivity with Basic Amines and Phosphines

Böhme and Haake (1972) explored the reactivity of methyleneiminium salts, like dimethyl-chlormethyl-amine, with weak basic amines, such as pyridine, and phosphines. This study highlights the potential of dimethyl-chlormethyl-amine and similar compounds in forming thermally unstable salts, which may have implications in various synthetic and analytical applications (Böhme & Haake, 1972).

Photochemical Dimerization

Taylor and Kan (1963) investigated the photochemical dimerization of various aminopyridines, including N,6-dimethyl-2-iminopyridine. This study delves into the formation of unique dimers under specific conditions, contributing to our understanding of the photochemical behavior of these compounds, which could be valuable in fields like material science and photochemistry (Taylor & Kan, 1963).

Applications in Catalysis and Synthesis

Hydroamination Reactions

Shanbhag, Joseph, and Halligudi (2007) conducted research on the hydroamination reactions involving amines, where dimethylpyrazoles, a close derivative, were noted in the study. They specifically explored the use of Copper(II) ion-exchanged AlSBA-15 as a catalyst for the hydroamination of terminal alkynes with aromatic amines, which underscores the role of these compounds in facilitating and optimizing chemical synthesis (Shanbhag, Joseph, & Halligudi, 2007).

Safety and Hazards

N,2-Dimethylpyridin-3-amine hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

N,2-dimethylpyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-7(8-2)4-3-5-9-6;/h3-5,8H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBTWRYITZNWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)

![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)

![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)

![3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2649307.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649310.png)

![1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine](/img/structure/B2649311.png)